An In-depth Technical Guide to the Physicochemical Properties of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. As a molecule of interest in various chemical and pharmaceutical research domains, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document delves into the structural and computed properties of the compound, alongside detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. While specific experimental data for this compound is not widely published, this guide establishes a robust framework for its characterization, drawing upon established analytical techniques and data from analogous structures to predict and understand its behavior. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction and Molecular Structure
1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a fascinating bifunctional molecule that combines the structural features of both a tertiary alcohol and a secondary amine, with an additional primary alcohol moiety. This unique combination of functional groups imparts specific physicochemical characteristics that are crucial for its behavior in various systems. Its structure suggests a high degree of hydrophilicity and the potential for a range of intermolecular interactions, including hydrogen bonding and proton transfer.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol | PubChem[1] |
| CAS Number | 39216-89-2 | PubChem[1] |
| Molecular Formula | C6H15NO2 | PubChem[1] |
| Molecular Weight | 133.19 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(O)CNCCO | PubChem[1] |
| InChI Key | JBUUOYGLGCTQAG-UHFFFAOYSA-N | PubChem[1] |
Computed Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial insights into the behavior of a molecule. The following table summarizes key computed properties for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol.
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| XLogP3 | -1 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 52.5 Ų | PubChem[1] |
The negative XLogP3 value suggests that the compound is likely to be hydrophilic and have good aqueous solubility.[1] The presence of three hydrogen bond donors and three acceptors further supports its potential for strong interactions with polar solvents like water.
Experimental Determination of Physicochemical Properties
The following sections outline detailed experimental protocols for determining key physicochemical properties. These methods are presented with an emphasis on the underlying scientific principles to allow for adaptation and troubleshooting.
Melting and Boiling Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. These properties are indicative of the strength of intermolecular forces.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Experimental Protocol: Boiling Point Determination (Micro Boiling Point Method)
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath.
-
Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. The principle of "like dissolves like" is a useful qualitative guide.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to understanding the solubility profile of the compound.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.
-
Titration: Place the solution in a beaker with a magnetic stirrer and a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.
Spectroscopic Analysis
Experimental spectra for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol are not available in the searched databases. This section outlines the expected spectral features based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. It is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei.
Expected ¹H NMR Features:
-
-OH and -NH protons: Broad singlets, the chemical shifts of which are dependent on concentration and solvent. Their signals would disappear upon D₂O exchange.
-
-CH₂- groups: The two methylene groups adjacent to the nitrogen and oxygen atoms will likely appear as complex multiplets due to coupling with each other and with the -NH proton.
-
-CH₃ groups: The two methyl groups attached to the tertiary carbon will appear as a singlet, as they are equivalent and have no adjacent protons to couple with.
-
-C(CH₃)₂- proton: The proton on the tertiary carbon is not present. The carbon is quaternary.
Expected ¹³C NMR Features:
-
Six distinct carbon signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of the local electronic environment of each carbon atom (i.e., attached to oxygen, nitrogen, or other carbons).
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. Different types of bonds absorb IR radiation at different characteristic frequencies, allowing for the identification of functional groups.
Expected IR Absorption Bands:
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional groups and indicative of hydrogen bonding.
-
N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine. This may be overlapped with the O-H stretch.
-
C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.
-
C-O stretch: A strong absorption band in the region of 1000-1250 cm⁻¹ for the C-O single bonds of the alcohol groups.
-
C-N stretch: A moderate absorption band in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and molecular formula of a compound and can be used to elucidate its structure by analyzing the fragmentation pattern.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (133.19 g/mol ) should be observed, although it may be weak depending on the stability of the molecule.
-
Alpha-Cleavage: Fragmentation is likely to occur at the bonds adjacent to the heteroatoms (oxygen and nitrogen). Common fragmentation pathways would involve the loss of a methyl group (M-15), an ethyl group from the hydroxyethyl side chain, or the cleavage of the C-C bond adjacent to the tertiary alcohol.
-
Loss of Water: A peak corresponding to the loss of a water molecule (M-18) from the alcohol functionalities is also a common fragmentation pathway.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. While a comprehensive set of experimental data is not yet available in the public domain, this document serves as a valuable resource for researchers by outlining the key structural features, predicted properties, and robust experimental protocols for its characterization. The methodologies described herein are grounded in fundamental chemical principles and are designed to yield reliable and reproducible data, which will be essential for any future research and development involving this compound.
References
-
PubChem. 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol. National Center for Biotechnology Information. [Link]
